molecular formula C20H16BrN3O3S2 B3738487 N'-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide

N'-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide

Cat. No.: B3738487
M. Wt: 490.4 g/mol
InChI Key: GPJAAQUKANUPFQ-VBKFSLOCSA-N
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Description

This compound belongs to the rhodanine-based family, characterized by a (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl core linked to a propanoyl group and a 2-bromobenzohydrazide moiety. The presence of a bromine atom at the 2-position of the benzohydrazide group may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors . The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which is often associated with improved bioactivity .

Properties

IUPAC Name

N'-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c21-15-9-5-4-8-14(15)18(26)23-22-17(25)10-11-24-19(27)16(29-20(24)28)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25)(H,23,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJAAQUKANUPFQ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the condensation of a thiosemicarbazide with an α-haloketone to form the thiazolidinone core.

    Benzylidene Formation: The thiazolidinone core is then reacted with benzaldehyde under basic conditions to introduce the benzylidene group.

    Acylation: The resulting compound is acylated with 2-bromobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N’-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Research: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.

    Anti-inflammatory Studies: The compound is also being investigated for its anti-inflammatory properties, which could make it useful in treating inflammatory diseases.

    Industrial Applications: In industry, it could be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

a. [(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid Derivatives

  • Example: [(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (). Key Differences: The acetic acid group vs. the propanoyl-2-bromobenzohydrazide chain in the target compound. Activity: Acetic acid derivatives often exhibit antifungal activity against Candida spp. but require specific substituents (e.g., pyridine rings) to retain potency. For instance, compound 2 in showed activity against C. tropicalis and C. krusei, but 3-carboxymethyl derivatives (similar to the target compound’s propanoyl chain) were inactive .

b. N-(Substituted Phenyl)acetamide Analogues

  • Example : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ().
    • Key Differences : Substituted phenylacetamide vs. bromobenzohydrazide.
    • Activity : These analogues demonstrated moderate to high cytotoxicity against cancer cell lines, with substituents like dichlorophenyl groups enhancing potency (e.g., 85–100% inhibition of DAL cells at 100 μg/mL) . The bromine in the target compound may similarly improve DNA intercalation or enzyme inhibition.

c. Pyrazine- and Pyridine-Modified Rhodanines

  • Example : [(5Z)-5-(Pyridin-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid ().
    • Key Differences : Pyridine substitution vs. benzylidene-bromobenzohydrazide.
    • Activity : Pyridine-substituted derivatives often lose antifungal activity, suggesting that electron-withdrawing groups (e.g., bromine) on aromatic rings may be more favorable for target engagement .
Physicochemical Properties
Property Target Compound [(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid N-(2-Methylphenyl)acetamide Analogue
Molecular Weight ~520–550 g/mol (estimated) ~295–350 g/mol ~380–420 g/mol
Melting Point Not reported 247–248°C (decomposition) 224–225°C
Solubility Likely moderate (bromine enhances lipophilicity) Low in water, soluble in DMSO Soluble in ethanol/DMSO
HPLC Purity Not reported 99.03% >95%
Mechanism of Action
  • Antifungal Activity: Rhodanine derivatives inhibit fungal PMT1 (protein mannosyltransferase 1), disrupting cell wall synthesis . However, the target compound’s bromobenzohydrazide group may introduce additional modes of action, such as interference with fungal redox systems or membrane integrity.
  • Anticancer Potential: Analogues with halogenated aryl groups (e.g., 2-bromo) show DNA topoisomerase inhibition and apoptosis induction, as seen in and .
Structure-Activity Relationship (SAR) Insights
  • Benzylidene Substituents : Electron-withdrawing groups (e.g., bromine) enhance stability and target binding compared to electron-donating groups (e.g., methoxy) .
  • Hydrazide vs. Acetamide Linkers : Hydrazide groups (as in the target compound) may improve hydrogen bonding with enzymes, while acetamide linkers prioritize hydrophobic interactions .
  • Chain Length: Propanoyl chains (vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide

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